2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo-
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Overview
Description
2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonic acid, amino, hydroxy, and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- typically involves multiple steps, starting from anthracene. The process includes sulfonation, nitration, reduction, and hydroxylation reactions.
Sulfonation: Anthracene is treated with sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated anthracene undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Hydroxylation: Finally, hydroxyl groups are introduced through hydroxylation reactions using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino and ketone groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and other functionalized compounds.
Scientific Research Applications
2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- involves interactions with various molecular targets and pathways. The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in cellular processes. Its effects are mediated through the modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo-
- 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(3-hydroxyphenyl)-9,10-dioxo-
- 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxo-
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxo- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
26869-99-8 |
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Molecular Formula |
C20H14N2O8S |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
4,8-diamino-1,5-dihydroxy-7-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N2O8S/c21-10-6-12(31(28,29)30)18(25)16-13(10)19(26)14-11(24)5-9(17(22)15(14)20(16)27)7-1-3-8(23)4-2-7/h1-6,23-25H,21-22H2,(H,28,29,30) |
InChI Key |
YFKFBKUGGPWWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C3=O)C(=CC(=C4O)S(=O)(=O)O)N)O)O |
Origin of Product |
United States |
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